![molecular formula C13H11NO3 B581854 4-(5-Methoxypyridin-3-yl)benzoic acid CAS No. 1373232-70-2](/img/structure/B581854.png)
4-(5-Methoxypyridin-3-yl)benzoic acid
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Description
“4-(5-Methoxypyridin-3-yl)benzoic acid” is a chemical compound with the CAS Number: 1373232-70-2 . Its molecular weight is 229.24 and its molecular formula is C13H11NO3 . The IUPAC name for this compound is 4-(5-methoxy-3-pyridinyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 229.23 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current sources.Scientific Research Applications
Crystallography and Polymorphism
4-(5-Methoxypyridin-3-yl)benzoic acid has been studied for its role in crystallography and polymorphism. For instance, research has characterized the crystallographic properties of related benzoic acid polymorphs, highlighting the importance of intermolecular hydrogen bonds in determining crystal structures (Aakeröy, Desper, & Levin, 2005). Such research contributes to our understanding of molecular interactions and structural variations in crystalline materials.
Synthesis of Complex Compounds
The compound has been utilized in the synthesis of complex chemical structures. For example, it has been used as an intermediate in the preparation of N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide, showcasing its utility in the construction of intricate chemical molecules (Li Bo-yu, 2003).
Material Science and Luminescence
Research has also explored its applications in material science, particularly in the study of luminescent properties. Studies have investigated the luminescence of compounds containing this compound derivatives, which can be crucial for developing new photoluminescent materials and understanding their electronic properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated for their potential as inhibitors in various biological pathways. For example, certain derivatives have been studied for their role as inhibitors in leukotriene synthesis, which could have implications in treating conditions like asthma (Hutchinson et al., 2009).
Coordination Chemistry
In coordination chemistry, the compound's derivatives have been used to synthesize lanthanide coordination compounds, exploring the impact of electron-releasing or withdrawing substituents on the photophysical properties of these compounds. This research is vital for understanding the interactions in coordination complexes and their potential applications in materials science (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
properties
IUPAC Name |
4-(5-methoxypyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAPUFRJGDNTOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742946 |
Source
|
Record name | 4-(5-Methoxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373232-70-2 |
Source
|
Record name | Benzoic acid, 4-(5-methoxy-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Methoxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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